molecular formula C12H12N2O3 B1418092 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 95494-51-2

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Numéro de catalogue: B1418092
Numéro CAS: 95494-51-2
Poids moléculaire: 232.23 g/mol
Clé InChI: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinazolinone core linked to a butanoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Conjugation Reactions via Carbodiimide Coupling

This compound undergoes peptide-bond formation through carbodiimide-mediated activation of its carboxylic acid group. A representative example involves coupling with amines or hydrazides:

Example Reaction :
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid + (4-Methoxyphenyl)piperidin-4-ylmethanone → 2-{4-[4-(4-Methoxybenzoyl)piperidin-1-yl]-4-oxobutyl}-3H-quinazolin-4-one

Reagents/ConditionsYieldProduct CharacterizationSource
EDCI, HOBt, NMM in DMF, 18 hr, 20°C59%HPLC/MS: [M+H]⁺ = 460.2

This reaction highlights its utility in synthesizing bioactive conjugates for drug discovery .

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone ring undergoes substitution at position 2 when exposed to nucleophiles. For example, thiol-containing reagents replace the sulfanyl group under microwave-assisted conditions:

General Reaction :
2-Sulfanylquinazolinone + Methyl bromoacetate → 2-((Alkylthio)quinazolinone)

Reagents/ConditionsYieldKey Spectral Data (¹H NMR)Source
NaOAc, EtOH, MW 120°C, 10 min59%δ 4.01 (CH₂), 3.69 (OCH₃)

This method offers rapid synthesis of derivatives with enhanced antimicrobial properties .

Alkylation and Esterification

The butanoic acid side chain participates in alkylation and esterification to modify solubility or reactivity:

Esterification Example :
this compound → Methyl ester derivative

Reagents/ConditionsYieldApplicationSource
SOC₂, MeOH, reflux85%Intermediate for hydrazides

Ester derivatives serve as precursors for hydrazide formation, enabling further functionalization .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles. For instance, heating in acetic anhydride induces cyclization:

Reaction Pathway :
Butanoic acid derivative → Benzoxazinone intermediate → Fused quinazolinone-pyrrolidine system

Reagents/ConditionsYieldProductSource
Ac₂O, 130–140°C, 1 hr72%Pyrrolo[2,1-b]quinazoline

This method demonstrates its versatility in constructing polycyclic frameworks .

Hydrazone Formation

The carboxylic acid group reacts with hydrazides to form hydrazones, enhancing bioactivity:

Example :
this compound + Phenylhydrazine → Hydrazone derivative

Reagents/ConditionsYieldBiological ActivitySource
DCC, HOBt, DMF, 24 hr68%Antioxidant (IC₅₀ = 25 μg/mL)

Hydrazones exhibit improved radical-scavenging activity compared to parent compounds .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsYieldKey Applications
Carbodiimide CouplingEDCI/HOBt, DMF, 20°C59–68%Drug conjugates
Nucleophilic SubstitutionNaOAc, EtOH, MW59%Antimicrobial agents
EsterificationSOC₂/MeOH85%Intermediate synthesis
CyclizationAc₂O, 130–140°C72%Heterocyclic scaffolds

Mechanistic Insights

  • Carbodiimide Activation : The carboxylic acid forms an active ester with HOBt, facilitating nucleophilic attack by amines .

  • Microwave-Assisted Reactions : Enhanced reaction rates due to efficient dielectric heating, reducing side reactions .

  • Cyclization Pathways : Intramolecular nucleophilic acyl substitution drives ring formation .

Applications De Recherche Scientifique

Medicinal Chemistry

The unique structure of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid positions it as a candidate for drug development. Its quinazolinone core is prevalent in various bioactive compounds, suggesting potential therapeutic applications. Research indicates that derivatives of quinazolinones exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties .

Drug Discovery

Due to its structural similarities to other bioactive molecules, this compound may serve as a scaffold for developing new therapeutic agents. Preliminary studies suggest that modifications to the butanoic acid side chain could enhance its pharmacological profile. The compound's interactions with specific biological targets are crucial for understanding its mechanism of action.

Synthetic Chemistry

Several methods have been reported for synthesizing this compound, each varying in yield and purity. These methods include:

  • Niementowski Reaction : A common approach involving anthranilic acid derivatives and amides.
  • Microwave-Assisted Synthesis : A method that improves reaction times and yields .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacodynamics. Initial studies have indicated potential interactions with enzymes involved in metabolic pathways, which could lead to the development of inhibitors or modulators.

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antitumor activity. A study evaluating various substituted quinazolinones found that specific modifications led to enhanced cytotoxic effects against cancer cell lines . This suggests that this compound could be further explored in this context.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of quinazolinone derivatives highlighted their effectiveness against a range of pathogens. The study indicated that compounds similar to this compound could be developed into novel antibiotics.

Mécanisme D'action

The mechanism of action of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a subject of interest in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to its specific structural features, which include a quinazolinone core linked to a butanoic acid moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds

Activité Biologique

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the quinazolinone moiety. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, linked to a butanoic acid side chain. This configuration is significant for its biological activity and reactivity.

Antimicrobial Properties

Research indicates that compounds with a quinazolinone backbone exhibit notable antimicrobial activity. A study synthesized various peptides conjugated with this compound and evaluated their efficacy against different bacterial strains. The findings suggest that these conjugates show enhanced activity against Gram-negative bacteria compared to Gram-positive bacteria, potentially due to the interaction between the charged groups and the heterocyclic ring structure .

Table 1: Antimicrobial Activity of Conjugated Peptides

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Peptide-VP + CompoundE. coli15
Peptide-GVP + CompoundS. aureus10
Peptide-VGVP + CompoundPseudomonas aeruginosa20

The increase in peptide chain length correlated with an increase in antimicrobial activity, suggesting that hydrophobic interactions play a crucial role in the compound's efficacy .

Cytotoxicity

Quinazolinone derivatives have been investigated for their cytotoxic effects on cancer cell lines. In one study, derivatives similar to this compound were tested against HeLa cells, showing significant cytotoxicity at certain concentrations . This highlights the potential of this compound as a lead in anticancer drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This method provides an efficient route to produce the desired compound with high yields and purity.

Typical Reaction Scheme:

  • Starting Material: Anthranilic acid hydrazide
  • Reagents: Diethyl oxalate
  • Conditions: Microwave irradiation
  • Product: this compound

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of functional groups in its structure allows for various biochemical interactions, which are crucial for its antimicrobial and cytotoxic effects.

Case Studies

  • Antimicrobial Evaluation: A study reported the synthesis and evaluation of conjugates involving this compound against various bacterial strains. The results indicated that modifications in the peptide structure significantly influenced antimicrobial efficacy .
  • Cytotoxicity Against Cancer Cells: Another investigation assessed the cytotoxic effects of similar quinazolinone derivatives on cancer cell lines, demonstrating promising results that warrant further exploration into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, and what coupling agents are recommended?

The compound is synthesized via coupling reactions using carbodiimide-based reagents. A representative method involves dissolving the starting material in DMF at 0°C, followed by the addition of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) to activate carboxylic acid groups. THF is often used as a co-solvent to improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinazolinone ring and butanoic acid backbone. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy identifies key functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. How is this compound utilized in peptide conjugation studies?

The carboxylic acid moiety enables conjugation to peptide benzyl esters via amide bond formation. For example, coupling with VP-OBzl (a peptide ester) in the presence of EDCl/HOBt and DIEA yields heterocyclic-conjugated peptides. Post-conjugation, catalytic hydrogenation (HCO₂NH₄/Pd-C) removes protecting groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with sterically hindered peptides?

Steric hindrance can reduce coupling yields. Strategies include:

  • Increasing the molar ratio of coupling agents (e.g., EDCl:HOBt = 2:1).
  • Extending reaction time to 24–48 hours at 4°C.
  • Using polar aprotic solvents like DMF:THF (1:1) to enhance solubility .

Q. What methodologies address solubility challenges in aqueous biological assays?

The compound’s poor water solubility can be mitigated by:

  • Derivatization with hydrophilic groups (e.g., PEGylation).
  • Formulating with cyclodextrins or lipid-based nanoparticles.
  • Using co-solvents like DMSO (≤5% v/v) in assay buffers .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Recommendations:

  • Validate purity via HPLC (>98%).
  • Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Compare results with structurally similar derivatives (e.g., fluorophenyl analogs) .

Q. What strategies are effective for designing stable quinazolinone-peptide conjugates?

Stability is influenced by linker length and conjugation sites. Key considerations:

  • Use non-cleavable linkers (e.g., butanoic acid chain) for prolonged activity.
  • Introduce steric shielding groups near the amide bond to reduce enzymatic degradation.
  • Validate stability via accelerated degradation studies (e.g., 37°C, pH 7.4 buffer) .

Q. How can computational modeling predict interactions with biological targets like SLC29A1?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to transporters. Input the SMILES string (e.g., C1C(=O)N=C2C=CC=CC2=N1CCCC(=O)O) into tools like SwissDock to identify potential binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental conditions ensure the compound’s stability during long-term storage?

  • Store lyophilized powder at -20°C under inert gas (argon).
  • Avoid exposure to light and moisture (use desiccants).
  • For solutions, prepare fresh in anhydrous DMSO and aliquot to prevent freeze-thaw cycles .

Q. How should researchers interpret conflicting mass spectrometry data from TIC chromatograms?

Contradictory peaks may indicate degradation or isomerization. Steps for resolution:

  • Cross-reference with high-resolution MS (HRMS).
  • Perform tandem MS (MS/MS) to fragment ions and identify structural anomalies.
  • Validate via orthogonal methods (e.g., NMR or X-ray crystallography) .

Q. Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the quinazolinone ring .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

Propriétés

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDMAFCDCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295034
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95494-51-2
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.